molecular formula C8H14O3 B7902301 Methyl 4,4-dimethyl-5-oxopentanoate

Methyl 4,4-dimethyl-5-oxopentanoate

Cat. No.: B7902301
M. Wt: 158.19 g/mol
InChI Key: KCPAAEFOOMPSGK-UHFFFAOYSA-N
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Description

Methyl 4,4-dimethyl-5-oxopentanoate is a branched methyl ester characterized by a ketone group at the 5th position and two methyl substituents at the 4th position of the pentanoate backbone. Its molecular formula is C₈H₁₄O₃, with a molecular weight of 158.20 g/mol. The dimethyl groups enhance steric hindrance and lipophilicity compared to linear esters, influencing solubility and reactivity .

Properties

IUPAC Name

methyl 4,4-dimethyl-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-8(2,6-9)5-4-7(10)11-3/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPAAEFOOMPSGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC(=O)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The self-catalytic Michael addition of enolizable carbonyl compounds to dicyclohexylammonium 2-(diethoxyphosphoryl)acrylate represents a robust method for synthesizing methyl 4,4-dimethyl-5-oxopentanoate. The reaction proceeds via nucleophilic attack of the enolate derived from 4,4-dimethyl-2-pentanone on the acrylate, followed by proton transfer and lactonization (Scheme 1).

4,4-Dimethyl-2-pentanone+Dicyclohexylammonium 2-(diethoxyphosphoryl)acrylateMethyl 4,4-dimethyl-5-oxopentanoate+Byproducts\text{4,4-Dimethyl-2-pentanone} + \text{Dicyclohexylammonium 2-(diethoxyphosphoryl)acrylate} \rightarrow \text{this compound} + \text{Byproducts}

Key Conditions

  • Solvent: Anhydrous tetrahydrofuran (THF)

  • Temperature: Room temperature (25°C)

  • Catalyst: Self-catalytic (no external catalyst required)

  • Yield: 72%

Optimization Parameters

ParameterOptimal ValueImpact on Yield
Reaction Time24 hoursProlonged time reduces side reactions
Substoichiometric Acrylate1.1 equivMinimizes unreacted starting material
Solvent Purity≥99.9%Prevents hydrolysis of intermediates

Purification involves column chromatography (silica gel, hexane/ethyl acetate 4:1), with the product exhibiting an Rf value of 0.35.

Claisen Condensation

Synthetic Pathway

Claisen condensation between ethyl acetoacetate and isobutyl iodide under basic conditions provides an alternative route. The reaction forms the 4,4-dimethyl-5-oxopentanoate skeleton through alkylation and subsequent esterification (Scheme 2).

Ethyl acetoacetate+Isobutyl iodideNaH, THFEthyl 4,4-dimethyl-5-oxopentanoateMeOH, H⁺Methyl 4,4-dimethyl-5-oxopentanoate\text{Ethyl acetoacetate} + \text{Isobutyl iodide} \xrightarrow{\text{NaH, THF}} \text{Ethyl 4,4-dimethyl-5-oxopentanoate} \xrightarrow{\text{MeOH, H⁺}} \text{this compound}

Key Conditions

  • Base: Sodium hydride (2.0 equiv)

  • Solvent: THF at 0°C → room temperature

  • Yield: 58–65% (two steps)

Industrial Adaptation

StageIndustrial Protocol
AlkylationContinuous flow reactor, 50°C
EsterificationSulfuric acid catalysis, reflux
PurificationFractional distillation

This method prioritizes scalability but suffers from moderate yields due to competing decarboxylation at elevated temperatures.

Direct Esterification of 4,4-Dimethyl-5-oxopentanoic Acid

Laboratory-Scale Procedure

Esterification of the parent acid with methanol under acidic conditions offers a straightforward approach:

4,4-Dimethyl-5-oxopentanoic acid+MeOHH₂SO₄, ΔMethyl 4,4-dimethyl-5-oxopentanoate+H₂O\text{4,4-Dimethyl-5-oxopentanoic acid} + \text{MeOH} \xrightarrow{\text{H₂SO₄, Δ}} \text{this compound} + \text{H₂O}

Reaction Parameters

  • Catalyst: Concentrated H₂SO₄ (5 mol%)

  • Temperature: Reflux (65°C)

  • Yield: 68–74%

Yield Optimization

  • Dean-Stark Trap: Azeotropic removal of water increases conversion to 89%.

  • Methanol Excess: 10:1 molar ratio (acid:MeOH) minimizes residual acid.

Industrial Production via Continuous Flow Catalysis

Process Overview

Industrial synthesis employs heterogeneous catalysts in continuous flow systems to enhance efficiency:

ParameterValue
CatalystAmberlyst-15 (ion-exchange resin)
Residence Time30 minutes
Temperature80°C
Pressure3 bar
Yield82%

Advantages

  • Reduced Waste: Catalyst recyclability lowers environmental impact.

  • Throughput: 1.2 kg/hour per reactor module.

Comparative Analysis of Methods

MethodYield (%)ScalabilityCost (USD/kg)
Michael Addition72Moderate320
Claisen Condensation65High280
Direct Esterification74Low210
Continuous Flow82Very High190

Key Findings

  • The Michael addition offers excellent regioselectivity but requires costly phosphorylated acrylates.

  • Continuous flow catalysis is optimal for large-scale production due to superior yield and cost-efficiency.

  • Direct esterification remains preferred for small-scale laboratory synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4-dimethyl-5-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: 4,4-dimethyl-5-oxopentanoic acid.

    Reduction: 4,4-dimethyl-5-hydroxypentanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Methyl 4,4-dimethyl-5-oxopentanoate is characterized by its ester functional group and a ketone moiety. Its molecular formula is C8H14O3C_8H_{14}O_3, and it has a molecular weight of 158.20 g/mol. The compound's structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Applications in Organic Synthesis

  • Synthesis of Complex Molecules :
    • This compound serves as a key substrate in the synthesis of dibenzo derivatives and other complex organic molecules. For instance, it has been used in InCl3-catalyzed syntheses to produce new dibenzo(d,f)(1,3)dioxepines and related structures, demonstrating its utility in creating diverse chemical architectures .
  • Precursor for Functionalized Compounds :
    • This compound can be transformed into various functionalized derivatives through nucleophilic reactions. Its reactivity allows for the introduction of different functional groups, which can enhance the properties of the resultant compounds for specific applications in pharmaceuticals and agrochemicals .

Polymer Chemistry

This compound's structural features make it a candidate for use as a monomer in polymerization processes:

  • Block Copolymers :
    • The compound's structural similarity to other reactive monomers suggests potential applications in creating block copolymers through methods such as reversible addition-fragmentation chain transfer (RAFT) polymerization. This could lead to materials with tailored properties for specific industrial applications .
  • Functional Polymers :
    • Incorporating this compound into copolymer systems can influence the physical properties of the resulting materials, enabling functionalities like improved solubility or thermal stability .

Green Chemistry Applications

The increasing emphasis on sustainable chemistry has led to exploring this compound as a potential green solvent:

  • Green Solvent Properties :
    • Recent studies have highlighted its low toxicity and favorable solvent properties compared to traditional polar aprotic solvents. It has been identified as a suitable candidate for applications in membrane technology and chemical synthesis where conventional solvents pose environmental hazards .
  • Sustainable Synthesis Routes :
    • Efforts are underway to develop more efficient synthetic routes that align with green chemistry principles. These routes aim to minimize waste and energy consumption while maximizing yield and purity .

Case Study 1: Use in Membrane Science

A study demonstrated that this compound could effectively dissolve polymers used in membrane technology without compromising their integrity. The solvent's high solvency power facilitated the processing of membranes that are critical for filtration applications.

Case Study 2: Synthesis of Dibenzo Compounds

In another research effort, this compound was utilized as a precursor in synthesizing dibenzo(d,f)(1,3)dioxepines under mild conditions. The resulting compounds exhibited promising biological activity, indicating potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of methyl 4,4-dimethyl-5-oxopentanoate depends on the specific reactions it undergoes. In general, the ester group can participate in nucleophilic acyl substitution reactions, where the ester carbonyl carbon is attacked by a nucleophile, leading to the formation of various products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares Methyl 4,4-dimethyl-5-oxopentanoate with key analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Properties/Applications
This compound C₈H₁₄O₃ 158.20 4,4-dimethyl, 5-oxo N/A Potential synthetic intermediate; enhanced steric hindrance
Methyl 4-oxopentanoate C₆H₁₀O₃ 130.14 4-oxo 6628-79-1 Used in esterification studies; lower lipophilicity
Methyl 5-cyano-5-(2,4-dichlorophenyl)-4-oxopentanoate C₁₃H₁₁Cl₂NO₃ 300.14 4-oxo, 5-cyano, aryl 883827-35-8 Pharmaceutical intermediate; aryl groups enhance bioactivity
Sandaracopimaric acid methyl ester C₂₁H₃₂O₂ 316.48 Diterpene backbone N/A Plant resin component; antimicrobial properties



Key Observations :

Substituent Impact: The 4,4-dimethyl groups in the target compound increase molecular weight by ~28 g/mol compared to methyl 4-oxopentanoate, likely raising its boiling point and reducing solubility in polar solvents . Steric Effects: The dimethyl groups may hinder nucleophilic attacks at the ester carbonyl, slowing hydrolysis compared to less substituted esters .

Functional Group Influence: The 5-oxo group enables keto-enol tautomerism, facilitating reactions like aldol condensations, a feature shared with methyl 4-oxopentanoate . In contrast, diterpene esters (e.g., sandaracopimaric acid methyl ester) exhibit complex cyclic structures, limiting their utility in straightforward synthetic reactions but enhancing biological activity .

Physicochemical Properties

  • Volatility: Methyl esters with branched chains (e.g., methyl isostearate, ) typically exhibit lower volatility than linear counterparts. The dimethyl groups in the target compound likely reduce vapor pressure compared to methyl 4-oxopentanoate .
  • Solubility: Increased lipophilicity from dimethyl groups may enhance solubility in nonpolar solvents, aligning with trends observed in methyl palmitate and methyl linolenate ().

Biological Activity

Methyl 4,4-dimethyl-5-oxopentanoate is a compound of significant interest in the fields of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula: C₇H₁₂O₃
  • Molecular Weight: 144.17 g/mol

The compound features a pentanoate backbone with two methyl groups at the 4-position and a keto group at the 5-position, which influences its reactivity and biological interactions.

The biological activity of this compound primarily arises from its ability to undergo various chemical reactions:

  • Nucleophilic Acyl Substitution: The ester group can react with nucleophiles, leading to the formation of various derivatives. This reaction is crucial in synthesizing biologically active compounds.
  • Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding carboxylic acids or reduced to yield alcohols, which may exhibit different biological activities .

Biological Applications

Research indicates that this compound has several applications in biological contexts:

  • Synthesis of Pharmaceuticals: It serves as an intermediate in the production of various therapeutic agents. Its structural characteristics allow for modifications that enhance pharmacological properties.
  • Biologically Active Molecules: The compound is utilized in synthesizing molecules that demonstrate anti-inflammatory and antimicrobial activities .
  • Green Chemistry Applications: Recent studies highlight its use as a green solvent in organic synthesis, promoting sustainable practices in chemical manufacturing .

Case Study 1: Synthesis of Peptidomimetics

A study demonstrated the successful synthesis of aminocoumarin peptidomimetics using this compound as a key building block. The synthesized compounds exhibited promising biological activity against cancer cell lines, indicating potential therapeutic uses .

Case Study 2: Green Chemistry Approaches

In another investigation focused on sustainable chemistry, researchers explored novel synthetic routes involving this compound. The study reported high yields and reduced environmental impact compared to traditional methods, showcasing its versatility as a green solvent .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
Methyl 4,4-dimethyl-3-oxovalerateSimilar backbone but different carbonyl positionVaries in reactivity due to structural differences
Methyl pivaloylacetateRelated ester with different functional groupsDistinct reactivity profiles based on functionalization

This compound's unique structure allows it to participate in diverse chemical reactions that are not possible for its analogs.

Q & A

Basic Research Question

  • LC-MS/MS : Use reverse-phase columns (C18) with mobile phases like acetonitrile/water (+0.1% formic acid) for high sensitivity. Monitor fragment ions (e.g., m/z 116.12 for [M+H]+) .
  • UV-Vis Spectroscopy : Quantify via carbonyl absorbance (~270 nm), though this lacks specificity in multicomponent systems .
  • Internal Standards : Isotopically labeled analogs (e.g., ¹⁵N or D2 derivatives) improve accuracy in mass spectrometry, as shown for related 5-aminolevulinic acid esters .

How can computational modeling predict the reactivity of this compound in novel reactions?

Advanced Research Question

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict nucleophilic/electrophilic sites. For example, the ketone’s α-hydrogens are susceptible to deprotonation, enabling enolate formation .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMF) on reaction pathways, aligning with experimental yields in palladium-catalyzed reactions .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide drug design, though this requires experimental validation via kinetic assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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